6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings are connected through a single atom. The presence of chloro and fluoro substituents on the phenyl ring, along with a nitrile group, adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance efficiency and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amine, or thiol groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and light-emitting devices.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A related compound with a similar spirocyclic core but different substituents, used in the development of antibiotics.
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid: Another spirocyclic compound with fluorine substituents, used in various chemical research applications.
Uniqueness
6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile stands out due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with a nitrile group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C13H11ClFNO |
---|---|
Molecular Weight |
251.68 g/mol |
IUPAC Name |
6-(3-chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C13H11ClFNO/c14-10-3-1-2-9(11(10)15)13(6-16)4-12(5-13)7-17-8-12/h1-3H,4-5,7-8H2 |
InChI Key |
PFJYPRPUTLJJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C#N)C3=C(C(=CC=C3)Cl)F)COC2 |
Origin of Product |
United States |
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